molecular formula C9H8N4O5 B12301909 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid

Katalognummer: B12301909
Molekulargewicht: 252.18 g/mol
InChI-Schlüssel: MWTXZSDNHVFODA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is a chemical compound known for its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid typically involves a multi-step process. One common method includes the nitration of benzo[c][1,2,5]oxadiazole followed by amination and subsequent reaction with propanoic acid. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in the study of biological systems due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including as a marker for certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety is known to interact with various biological molecules, leading to changes in their fluorescence properties. This interaction can be used to monitor biological processes and detect specific biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is unique due to the presence of both the nitrobenzoxadiazole and propanoic acid moieties, which confer distinct chemical and physical properties. This combination enhances its utility in various scientific applications, particularly in fluorescence-based studies .

Eigenschaften

Molekularformel

C9H8N4O5

Molekulargewicht

252.18 g/mol

IUPAC-Name

3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid

InChI

InChI=1S/C9H8N4O5/c14-7(15)3-4-10-5-1-2-6(13(16)17)9-8(5)11-18-12-9/h1-2,10H,3-4H2,(H,14,15)

InChI-Schlüssel

MWTXZSDNHVFODA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.